molecular formula C9H7KN2S2 B1592817 Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt CAS No. 36598-30-8

Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt

Cat. No.: B1592817
CAS No.: 36598-30-8
M. Wt: 246.4 g/mol
InChI Key: OEBKBSRZLQYTCD-UHFFFAOYSA-M
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Scientific Research Applications

Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt is primarily used in proteomics research. It is utilized to study protein interactions, modifications, and functions. The compound’s unique chemical properties make it a valuable tool for researchers investigating the structure and function of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt typically involves the reaction of cyanimidodithiocarbonic acid with benzyl alcohol in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides .

Mechanism of Action

The mechanism of action of Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt involves its interaction with specific molecular targets in proteins. The compound can form covalent bonds with thiol groups in proteins, leading to modifications that can be studied to understand protein function and interactions .

Comparison with Similar Compounds

Similar Compounds

  • Cyanimidodithiocarbonic acid s-methyl esters-potassium salt
  • Cyanimidodithiocarbonic acid s-ethyl esters-potassium salt
  • Cyanimidodithiocarbonic acid s-propyl esters-potassium salt

Uniqueness

Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt is unique due to its benzyl ester group, which provides distinct chemical properties compared to its methyl, ethyl, and propyl counterparts. These properties make it particularly useful in specific proteomics applications where the benzyl group can interact uniquely with protein targets .

Properties

IUPAC Name

potassium;1-benzylsulfanyl-N-cyanomethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2.K/c10-7-11-9(12)13-6-8-4-2-1-3-5-8;/h1-5H,6H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBKBSRZLQYTCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=NC#N)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7KN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635598
Record name Potassium (E)-(benzylsulfanyl)(cyanoimino)methanethiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36598-30-8
Record name Potassium (E)-(benzylsulfanyl)(cyanoimino)methanethiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36598-30-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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